molecular formula C21H20FNO5 B2423208 (E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate CAS No. 433306-92-4

(E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate

Cat. No. B2423208
CAS RN: 433306-92-4
M. Wt: 385.391
InChI Key: DHTVFOAWCHMPGM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active molecules . The compound also has a methoxyphenyl group and a fluoro group attached to it.

Scientific Research Applications

Metal Complex Synthesis

(E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate and similar compounds have been utilized in the synthesis of metal complexes. These complexes, involving fluoro-phenyl-acrylic acids, demonstrate interesting properties like short C-F...F-C contacts and variable-temperature magnetic measurements indicating antiferromagnetic interactions (Liu, Liu, & Li, 2011).

Polymer Drug Release

This compound has also been studied for its role in drug release from polymeric hydrogels. The release rate of drugs from these hydrogels depends on various factors, including crosslinking density and the pH of the medium (Arun & Reddy, 2005).

Antimicrobial Activity

Another application is in the synthesis of polymers with antimicrobial properties. Studies have shown that derivatives of this compound, when polymerized, can exhibit significant antimicrobial activities against various microorganisms, including E. coli and Salmonella (Arun, Reddy, & Rajkumar, 2003).

Surfactant Properties

It's also used in the creation of novel fluoroalkylated amphiphilic oligomers. These oligomers show good solubility in water and organic solvents and are effective in reducing surface tension, making them valuable as non-ionic fluorinated amphiphilic oligosurfactants (Sawada et al., 1996).

α-Glucosidase Inhibition

Research has also explored its use in α-glucosidase inhibition. Derivatives of this compound have shown considerable inhibitory potential, which is vital for developing treatments for diseases like diabetes (Menteşe, Baltaş, & Emirik, 2020).

Hydrolysis Rate Manipulation

Moreover, this compound has been studied for manipulating the rate of hydrolysis in polymer-drug conjugates. Understanding and controlling the hydrolysis kinetics of polymer-drug conjugates is crucial for drug delivery applications (Pitt & Shah, 1996).

properties

IUPAC Name

[4-fluoro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5/c1-26-19-5-3-2-4-15(19)6-8-18(24)17-14-16(22)7-9-20(17)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTVFOAWCHMPGM-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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